Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate
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Overview
Description
Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an oxidizing agent.
Attachment of the pyridine ring: The oxadiazole intermediate is then reacted with a pyridine derivative under suitable conditions to form the desired pyridin-2-yl oxadiazole.
Formation of the propanamido linkage: The pyridin-2-yl oxadiazole is then reacted with a propanoic acid derivative to form the propanamido linkage.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the ester group, leading to the formation of different products.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease progression. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Ethyl 4-{3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate can be compared with other similar compounds such as:
Ethyl 3-(pyridin-2-ylthio)propanoate: This compound also contains a pyridine ring and an ester group but lacks the oxadiazole ring, making it less versatile in terms of biological activity.
Pyridin-2-yl oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents, affecting their chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-26-19(25)13-6-8-14(9-7-13)21-16(24)10-11-17-22-18(23-27-17)15-5-3-4-12-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXFHNJITINSHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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